molecular formula C20H24ClN3O4S B2469518 N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide CAS No. 897612-93-0

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide

Cat. No. B2469518
CAS RN: 897612-93-0
M. Wt: 437.94
InChI Key: MSMPNZDDNUUJLE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The presence of the piperazine ring and sulfonyl group suggests that this compound could exhibit a variety of biological activities.


Molecular Structure Analysis

The compound contains a benzamide moiety, a piperazine ring, and a sulfonyl group. These functional groups could influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfonyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Structure-Affinity Relationship

  • Research has explored derivatives of this compound as selective and high-affinity ligands for the dopamine D(4) receptor. Structural modifications of this compound have been examined to understand their impact on receptor affinity, demonstrating that specific changes can either enhance or reduce its effectiveness as a receptor ligand (R. Perrone et al., 2000).

Dopamine D(4) Receptor Density Determination

  • The compound has been used as a probe for directly determining dopamine D(4) receptor density in the rat striatum, showcasing its utility in neuroscientific research to quantify receptor populations and their distribution (N. Colabufo et al., 2001).

Selective Serotonin Receptor Agonism

  • Analogues of this compound have been investigated for their potential as selective serotonin 4 (5-HT4) receptor agonists, demonstrating its versatility in targeting different neurotransmitter systems for the potential treatment of gastrointestinal disorders (S. Sonda et al., 2004).

Radiolabeling for PET Imaging

  • The compound has been a subject of modification for radiolabeling, aiming at developing potent tracers for positron emission tomography (PET) imaging of the dopamine D(4) receptors. This application underscores its significance in diagnostic imaging and the study of neuropsychiatric disorders (E. Lacivita et al., 2010).

Sigma Receptor Imaging in Cancer

  • The compound has been evaluated for its binding affinity to sigma receptors, providing insights into its potential application in imaging studies related to cancer, particularly in visualizing primary breast tumors through sigma receptor scintigraphy (V. Caveliers et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for certain neurotransmitter receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies could be conducted to determine the specific biological activities of this compound. This could include in vitro testing against a range of biological targets, as well as in vivo studies to assess its efficacy and safety .

properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-19-8-3-2-7-18(19)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)17-6-4-5-16(21)15-17/h2-8,15H,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMPNZDDNUUJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide

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